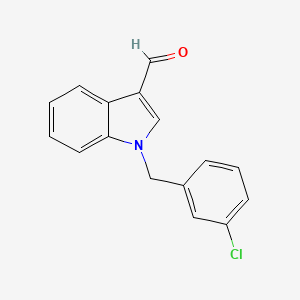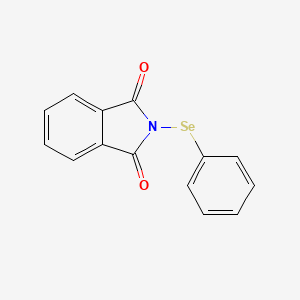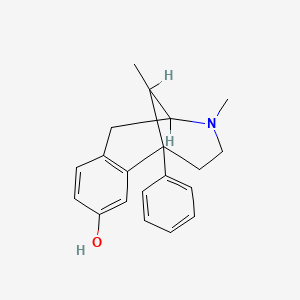
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals These compounds are known for their complex structures and potential pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzomorphan Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Hydroxylation: The hydroxy group is added through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan: Unique due to its specific arrangement of functional groups.
Other Benzomorphans: Compounds like 5-phenyl-2-methyl-6,7-benzomorphan and 9-methyl-2’-hydroxy-6,7-benzomorphan share structural similarities but differ in the positioning of functional groups.
Uniqueness: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan stands out due to its specific combination of phenyl, methyl, and hydroxy groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
14578-59-7 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
10,13-dimethyl-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H23NO/c1-14-19-12-15-8-9-17(22)13-18(15)20(14,10-11-21(19)2)16-6-4-3-5-7-16/h3-9,13-14,19,22H,10-12H2,1-2H3 |
Clé InChI |
AUNUENZTLHCVBC-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Numéros CAS associés |
14578-60-0 (hydrochloride) |
Synonymes |
eta-5-phenyl-9-methyl-2'-hydroxy-2-methyl-6- 7-benzomorphan GPA 1657 GPA 1657, (2R-(2alpha,6alpha,11S*))-isomer GPA 1657, (2R-(2alpha,6beta,11S*))-isomer GPA 1657, (2S-(2alpha,6alpha,11R*))-isomer GPA 1657, (2S-(2alpha,6alpha,11S*))-isomer GPA 1657, hydrochloride GPA 1657, hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer GPA 1657, hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer GPA-1657 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



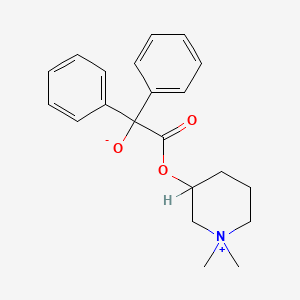

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
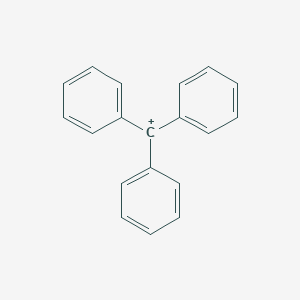
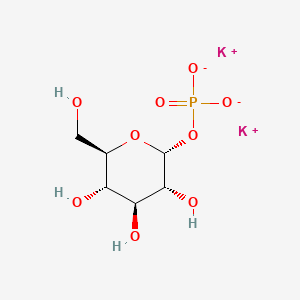
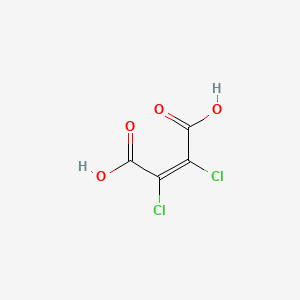
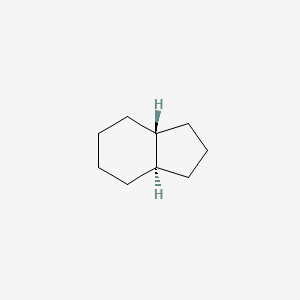
![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
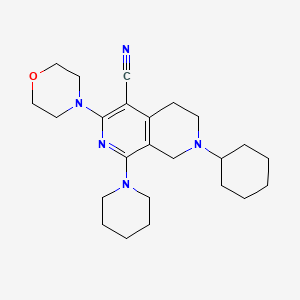
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)
